1-Hexyl-3-phenyl-2-thiourea
Overview
Description
1-Hexyl-3-phenyl-2-thiourea is a chemical compound with the molecular formula C13H20N2S . It is used for research and development purposes .
Molecular Structure Analysis
1-Hexyl-3-phenyl-2-thiourea contains a total of 36 bonds; 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Scientific Research Applications
Neuroprotective Properties : 1-Phenyl-3-(2-thiazolyl)-2-thiourea showed neuroprotective properties against the destructive action of neurotoxic compounds in mice, indicating potential applications in neuroprotective therapies (Allis & Cohen, 1977).
Anticancer Potential : Research on thiourea derivatives, such as 1-Benzoyl-3-methyl thiourea, revealed potent cytotoxicity against cancer cell lines, suggesting their potential in developing anticancer drugs (Ruswanto et al., 2015).
Antimicrobial Studies : Some thiourea derivatives exhibited antimicrobial activity, although a specific study on derivatives of 1-Hexyl-3-phenyl-2-thiourea showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).
Corrosion Inhibition : Thiourea functionalized glucosamine derivatives, including certain phenyl thioureas, demonstrated high corrosion inhibition performance, highlighting their potential use in protecting metals in industrial applications (Zhang et al., 2020).
Chemical Synthesis and Structural Analysis : Various studies have focused on the synthesis, crystal structure, and thermal behavior of thiourea derivatives, contributing to a better understanding of their chemical properties and potential applications in different areas, including pharmaceuticals and materials science (Singh et al., 2015; Saeed et al., 2010).
Asymmetric Catalytic Reactions : Development of chiral thiourea catalysts, including some phenyl thioureas, for asymmetric catalytic reactions has been explored, indicating their significance in the synthesis of chiral compounds (Takemoto, 2010).
Pharmaceutical Applications : Thiourea derivatives have been explored for their antibacterial and anti-HIV activities, showcasing their potential in pharmaceutical research (Patel et al., 2007).
Safety And Hazards
1-Hexyl-3-phenyl-2-thiourea is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
While specific future directions for 1-Hexyl-3-phenyl-2-thiourea are not mentioned in the available literature, thiazolidine motifs, which are similar to thiourea, are of great interest for interdisciplinary research . They are used as vehicles in the synthesis of valuable organic combinations and show varied biological properties . Future research could focus on developing multifunctional drugs and improving their activity .
properties
IUPAC Name |
1-hexyl-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZXAKBZYJLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374718 | |
Record name | 1-Hexyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-3-phenyl-2-thiourea | |
CAS RN |
15153-13-6 | |
Record name | 15153-13-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15153-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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